
3'-Chloro-5'-trifluoromethoxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H3ClF6O2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a trifluoromethoxy group attached to an acetophenone core. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with the nitration of 3’-chloro-2,2,2-trifluoroacetophenone, followed by reduction, chlorination, and deamination . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents and trifluoroacetyl compounds. For example, 3,5-dichlorobromobenzene can react with isopropyl magnesium chloride-lithium chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with methyl trifluoroacetate . This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It is a key intermediate in the production of certain drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use . The exact pathways and targets are often determined through detailed biochemical studies and assays.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone include:
- 3’,5’-Dichloro-2,2,2-trifluoroacetophenone
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
Uniqueness
What sets 3’-Chloro-5’-trifluoromethoxy-2,2,2-trifluoroacetophenone apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Properties
Molecular Formula |
C9H3ClF6O2 |
|---|---|
Molecular Weight |
292.56 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3ClF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3H |
InChI Key |
IWMHIMFUEYTDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


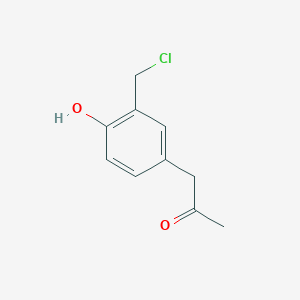
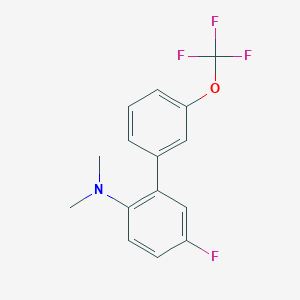
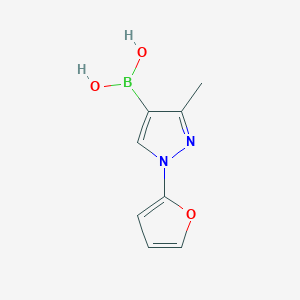
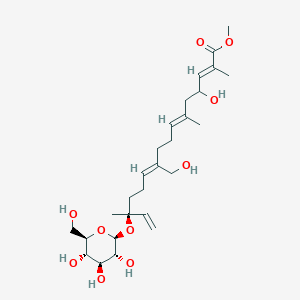
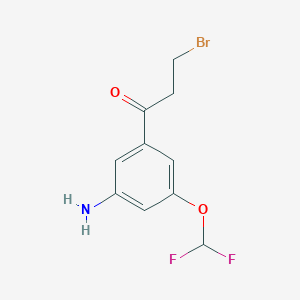
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
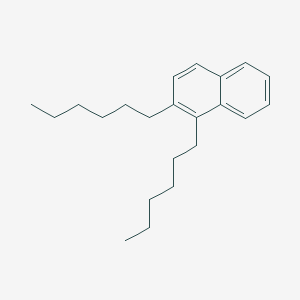
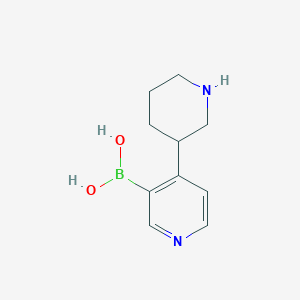


![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)

